2-Fluoro-3-methylcinnamic acid

Beschreibung

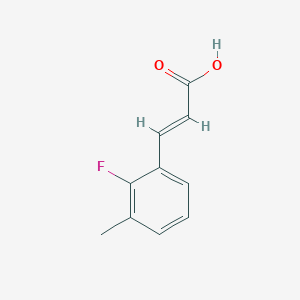

2-Fluoro-3-methylcinnamic acid is a fluorinated derivative of cinnamic acid, characterized by a fluorine atom at the 2-position and a methyl group at the 3-position of the aromatic ring. Fluorination and alkyl substitution significantly influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity, making such compounds relevant in pharmaceutical and materials science research .

Eigenschaften

IUPAC Name |

(E)-3-(2-fluoro-3-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEPIBONYYMQPS-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=C/C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ionic Liquid-Catalyzed Condensation

The most widely documented method for synthesizing 2-fluoro-3-methylcinnamic acid involves a condensation reaction between p-fluorobenzaldehyde and propanedioic acid (malonic acid) in the presence of an ionic liquid catalyst. This approach, detailed in a 2012 patent, prioritizes atom economy and solvent recyclability.

Reaction Conditions and Mechanism

-

Catalyst System : The ionic liquid 1-butyl-3-methylimidazolium toluenesulfonate ([Bmim][p-CH₃C₆H₄SO₃]) serves as both solvent and catalyst. Its dual role enhances reaction efficiency by stabilizing intermediates and reducing energy barriers.

-

Stepwise Procedure :

-

p-Fluorobenzaldehyde (1 mol) and propanedioic acid (1.2 mol) are mixed with the ionic liquid (0.6 L per mole of aldehyde) and ammonium acetate (1 mol).

-

The mixture is heated to 70–80°C for 0.5 hours to initiate the Knoevenagel condensation, forming an α,β-unsaturated intermediate.

-

Additional propanedioic acid is introduced, and the reaction continues for 2–3 hours at 80°C to ensure complete decarboxylation.

-

-

Workup : After cooling, the product is precipitated using 5% aqueous ethanol, filtered, and recrystallized from 95% ethanol. The ionic liquid is recovered via vacuum drying, achieving >90% reuse efficiency.

Key Advantages

Alternative Halogenation Pathways

While less common, halogenation of preformed cinnamic acid derivatives offers a route to introduce fluorine at specific positions. For example, direct fluorination of 3-methylcinnamic acid using Selectfluor™ or bromine trifluoride (BrF₃) has been explored. However, these methods face challenges:

-

Regioselectivity Issues : Electrophilic fluorination often yields mixtures of ortho-, meta-, and para-substituted products, necessitating costly separations.

-

Harsh Conditions : Reactions requiring BrF₃ (e.g., 40–60°C) pose safety risks due to the reagent’s corrosive nature.

Optimization and Scalability

Catalyst Loading and Temperature Effects

Experimental data from the ionic liquid method reveal optimal performance at 80°C with a 1:1 molar ratio of ammonium acetate to p-fluorobenzaldehyde. Excess propanedioic acid (1.2 equiv.) ensures complete conversion of the aldehyde, while higher temperatures (>90°C) promote side reactions, reducing yield by 10–15%.

Solvent-Free Modifications

Recent efforts have eliminated solvents entirely by using neat ionic liquids, further enhancing green metrics. For instance, [Bmim][HSO₄] achieves comparable yields (88%) without additional solvents, though reaction times increase to 4 hours.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR : Signals at δ 7.8–8.1 ppm (vinyl protons) and δ 6.9–7.2 ppm (aromatic protons) confirm the E-configuration.

-

Mass Spectrometry : The molecular ion peak at m/z 180.17 ([M]⁺) aligns with the expected molecular weight. Fragmentation patterns match those of substituted cinnamic acids, with losses of CO₂ (m/z 136) and HF (m/z 118) observed.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-3-methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Fluorinated benzoic acids.

Reduction: 2-Fluoro-3-methylhydrocinnamic acid.

Substitution: Various substituted cinnamic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

2-Fluoro-3-methylcinnamic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized in various chemical reactions, including:

- Suzuki-Miyaura Coupling : This method involves coupling boronic acids with halogenated aromatic compounds in the presence of palladium catalysts, which is essential for creating complex structures in organic synthesis.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to produce fluorinated benzoic acids or reduction to yield saturated derivatives like 2-Fluoro-3-methylhydrocinnamic acid.

Biological Research Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. Studies have explored its efficacy against various pathogens and cancer cells:

- Antimicrobial Activity : In a study assessing cinnamic acid derivatives, this compound demonstrated effectiveness in enhancing the activity of biocides against Escherichia coli and Staphylococcus aureus. The compound was able to potentiate the effects of biocides, indicating its potential as an antimicrobial agent .

- Cancer Research : The compound has been investigated for its anticancer properties. Cinnamic acid derivatives have shown promise in inhibiting cancer cell proliferation and migration, suggesting that this compound could play a role in developing new cancer therapies .

Medical Applications

Precursor for Drug Development

Due to its unique structural features, this compound is being explored as a precursor in drug development. The incorporation of fluorine into pharmaceuticals often enhances metabolic stability and bioavailability. Research into fluorinated compounds has indicated improved binding affinity to biological targets, which is crucial in designing effective drugs.

Industrial Uses

Production of Specialty Chemicals

In industrial settings, this compound is utilized in synthesizing specialty chemicals with unique properties. Its ability to undergo various chemical transformations makes it suitable for producing materials used in coatings, plastics, and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-methylcinnamic acid involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-fluoro-3-methylcinnamic acid with analogous compounds:

Key Observations :

- Fluorine and Methyl Effects : The 2-fluoro-3-methyl substitution increases steric hindrance and lipophilicity compared to unsubstituted cinnamic acid. This reduces water solubility but enhances membrane permeability, a critical factor in drug design .

- Trifluoromethyl vs.

- Crystal Packing : Hydrogen bonding (e.g., O–H⋯O in ) and π-π interactions () influence solid-state properties, affecting formulation and bioavailability .

Anticancer Activity

- NSC 368390 (): A fluorinated 4-quinolinecarboxylic acid derivative with potent activity against human colon carcinomas (e.g., 98% inhibition of DLD-2 tumors at 25 mg/kg).

- Fluorinated Cinnamic Acids : While direct data on this compound are unavailable, fluorination in related compounds (e.g., 4-fluoro-3-trifluoromethyl derivative in ) correlates with enhanced target binding due to increased electronegativity and steric effects .

Anti-inflammatory and Analgesic Activity

- Mefenamic Acid () : A structurally distinct benzoic acid derivative but shares substituent similarities (methyl and aromatic groups). It inhibits cyclooxygenase (COX) enzymes, demonstrating that methyl and fluorine positioning can modulate selectivity for therapeutic targets .

Biologische Aktivität

2-Fluoro-3-methylcinnamic acid is a derivative of cinnamic acid, which has garnered interest due to its unique structural features, including a fluorine atom and a methyl group. These modifications can significantly influence its biological activity, making it a subject of various studies in pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound's binding affinity to enzymes or receptors, potentially leading to increased biological efficacy. This compound may exhibit both inhibitory and activating effects on various biochemical pathways depending on the target molecule involved.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its structural modifications contribute to enhanced antimicrobial properties compared to its parent compounds .

- Anticancer Properties : Studies have demonstrated that derivatives of cinnamic acid, including this compound, possess significant anticancer activity. For instance, in vitro assays have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these activities suggest potent cytotoxic effects .

- Anti-inflammatory Effects : Cinnamic acid derivatives are known for their anti-inflammatory properties, which may also extend to this compound. This activity can be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cinnamic Acid | Parent compound without substitutions | Moderate antimicrobial and anticancer activity |

| 3-Methylcinnamic Acid | Lacks fluorine atom | Lower binding affinity and biological activity |

| 2-Fluorocinnamic Acid | Lacks methyl group at the 3-position | Enhanced binding but reduced overall activity compared to this compound |

The unique combination of a fluorine atom and a methyl group in this compound imparts distinct chemical properties that enhance its metabolic stability and bioavailability .

Case Studies

- Antimicrobial Efficacy : A study assessing the antimicrobial properties of various cinnamic acid derivatives found that this compound exhibited significant inhibition against E. coli and S. aureus, showcasing its potential as an effective antimicrobial agent .

- Anticancer Activity : In vitro assays conducted on MCF-7 cells revealed that this compound had an IC50 value comparable to other potent anticancer agents, indicating its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-3-methylcinnamic acid, and how can reaction yields be optimized?

- Methodology : The Knoevenagel condensation is a primary method, reacting 2-fluoro-3-methylbenzaldehyde with malonic acid derivatives in the presence of a base catalyst (e.g., piperidine). Solvent selection (ethanol/water mixtures) and reflux conditions (110–120°C, 6–8 hours) significantly influence yield. Yield optimization strategies include:

- Stepwise addition of catalysts to minimize side reactions.

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Post-synthesis purification using recrystallization (methanol/water) or column chromatography .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Core Techniques :

- HPLC : Use a C18 reverse-phase column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>98%).

- NMR Spectroscopy :

- NMR (DMSO-) for aromatic proton assignments (δ 6.8–7.5 ppm).

- NMR to confirm fluorine substitution (δ -110 to -120 ppm).

- LC-MS/MS : Quantify trace impurities using MRM transitions (e.g., m/z 195 → 151 for fluorinated fragments) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved during structural analysis?

- Resolution Workflow :

Perform 2D NMR (COSY, HSQC, HMBC) to unambiguously assign proton-proton and carbon-proton correlations.

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M-H] at m/z 193.05).

Investigate solvent effects: Polar aprotic solvents (DMSO) may shift fluorine signals compared to CDCl .

- Case Study : Inconsistent shifts for the methyl group may arise from conformational isomerism; variable-temperature NMR can resolve this .

Q. What experimental designs are optimal for studying the biological activity of this compound, particularly in enzyme inhibition?

- Methodological Framework :

- In Vitro Assays : Use fluorescence-based enzyme inhibition assays (e.g., COX-2 or tyrosinase) with IC determination.

- Structure-Activity Relationship (SAR) : Compare with non-fluorinated analogs to isolate fluorine’s electronic effects on binding affinity.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS (e.g., hydroxylation or demethylation products) .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

- Approach :

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., COX-2) using docking software (AutoDock Vina).

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 219–223°C vs. 195–199°C for bromo-fluoro analogs).

- Resolution :

- Verify crystallinity via XRPD; amorphous forms may exhibit lower mp.

- Assess hygroscopicity—water absorption can depress observed mp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.